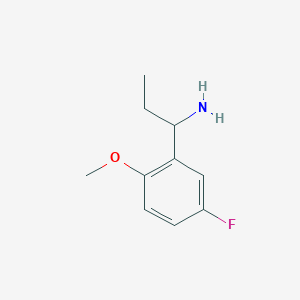

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine

Description

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is a primary amine featuring a propane chain linked to a substituted phenyl ring. The phenyl group is functionalized with a fluorine atom at the para-position (C5) and a methoxy group at the ortho-position (C2). This combination of substituents confers unique electronic and steric properties, making the compound of interest in medicinal chemistry for targeting receptors such as serotonin (5-HT) or adrenergic systems . Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 199.23 g/mol.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C10H14FNO/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6,9H,3,12H2,1-2H3 |

InChI Key |

VGBNOCWJQXZQGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)OC)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Aromatic Aldehyde

One of the most straightforward and commonly employed methods to prepare 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine involves reductive amination of the corresponding aldehyde (5-fluoro-2-methoxybenzaldehyde) with an appropriate amine source. This method converts the aldehyde functional group to a primary amine while preserving the aromatic substituents.

- Step 1: Condensation of 5-fluoro-2-methoxybenzaldehyde with ammonia or ammonium acetate to form an imine intermediate.

- Step 2: Reduction of the imine using mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Step 3: Purification by recrystallization or chromatographic techniques to isolate the amine product with high purity.

This reductive amination route is favored for its operational simplicity and high selectivity, minimizing side reactions on sensitive aromatic substituents.

Catalytic Hydrogenation of Imines or Schiff Bases

Another approach involves the formation of imine or Schiff base intermediates from 5-fluoro-2-methoxyacetophenone and an amine source, followed by catalytic hydrogenation.

- Formation of the imine by refluxing 5-fluoro-2-methoxyacetophenone with an amine such as (S)-(-)-α-methylbenzylamine in the presence of acid catalysts like p-toluenesulfonic acid.

- Removal of water azeotropically to drive the imine formation.

- Hydrogenation of the imine intermediate using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at controlled temperature (35–55°C).

- Isolation of the amine product after filtration and purification.

This method allows for stereoselective synthesis when chiral amines are used, enabling preparation of enantiomerically enriched amines if desired.

Detailed Stepwise Synthesis Example

Based on a well-documented synthetic patent procedure for related compounds (e.g., 1-(4-methoxyphenyl)ethylamine), a closely analogous method can be adapted for 1-(5-fluoro-2-methoxyphenyl)propan-1-amine:

| Step | Description | Conditions & Reagents | Outcome/Notes |

|---|---|---|---|

| (a) | Formation of imine intermediate by refluxing 5-fluoro-2-methoxyacetophenone with amine and acid catalyst | 5-fluoro-2-methoxyacetophenone, (S)-(-)-α-methylbenzylamine, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap | Imine formed with removal of water azeotropically |

| (b) | Catalytic hydrogenation of imine intermediate | Pd/C (10%), H2 atmosphere, 35–55°C, 10–12 hours | Reduction to amine intermediate |

| (c) | Acid-base extraction and purification | Sodium hydroxide aqueous wash, organic solvent extraction, crystallization from ethyl acetate or isopropanol | Isolation of pure 1-(5-fluoro-2-methoxyphenyl)propan-1-amine hydrochloride salt |

Analytical and Purification Techniques

The final product is typically characterized and purified using:

- Recrystallization: From solvents such as ethyl acetate or isopropanol hydrochloride solutions.

- Chromatography: Silica gel column chromatography may be employed to remove impurities.

- Spectroscopic Characterization: NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure.

- Purity Assessment: High-performance liquid chromatography (HPLC) to ensure high purity (>98%).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 5-fluoro-2-methoxybenzaldehyde | Sodium triacetoxyborohydride, ammonium acetate | Room temperature to mild heating | Simple, high selectivity | May require careful control to avoid over-reduction |

| Catalytic Hydrogenation of Imines | 5-fluoro-2-methoxyacetophenone + amine | Pd/C, H2, acid catalyst | Reflux, 35–55°C, 10–12 hours | Enables stereoselectivity if chiral amines used | Requires hydrogenation setup; longer reaction time |

| Multi-step Synthesis via Schiff Base | 5-fluoro-2-methoxyacetophenone | Acid catalyst, Pd/C, H2 | Reflux, hydrogenation | High yield, scalable | More complex than direct reductive amination |

Research Perspectives and Optimization

- Scale-up considerations: Industrial synthesis optimizes reaction times, catalyst loading, and solvent choice to maximize yield and minimize impurities.

- Chiral synthesis: Use of chiral amines or chiral catalysts during imine formation and hydrogenation can produce enantiomerically enriched amines, important for pharmaceutical applications.

- Green chemistry: Efforts focus on reducing hazardous reagents and solvents, favoring catalytic and solvent-free or aqueous conditions where possible.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: 1-(5-Fluoro-2-methoxyphenyl)propan-2-one or 1-(5-Fluoro-2-methoxyphenyl)propanoic acid.

Reduction: 1-(5-Fluoro-2-methoxyphenyl)propan-1-ol.

Substitution: Various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine involves its interaction with various molecular targets. It is known to act as a selective serotonin releasing agent, binding to serotonin receptors and influencing serotonin levels in the brain . This interaction can modulate mood, cognition, and other neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Alkyl Chain Length

2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

- Structure : Ethylamine chain (shorter than propan-1-amine) with the same phenyl substituents.

- Molecular Formula: C₉H₁₁FNO; MW: 168.19 g/mol.

- Key Differences : Reduced chain length decreases molecular flexibility and may limit interactions with deeper receptor pockets. The ethylamine derivative is often used as a precursor in synthesizing more complex analogs .

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Substituent Position and Type on the Phenyl Ring

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

- Structure : Methoxy group at the para-position (C4) and a branched propane chain (secondary amine).

- Molecular Formula: C₁₁H₁₇NO; MW: 179.26 g/mol.

- Key Differences: The para-methoxy substituent lacks the electron-withdrawing fluorine atom, altering electronic properties.

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

- Structure : Fluoro and methyl groups at C3 and C4, respectively, with a propane chain extended by a phenyl group.

- Molecular Formula : C₁₆H₁₈FN; MW : 243.32 g/mol.

- Key Differences : The additional phenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic and Functional Group Modifications

(R)-1-(5-Methylfuran-2-yl)propan-1-amine

- Structure : Furan ring replaces the phenyl group.

- Molecular Formula: C₈H₁₃NO; MW: 139.20 g/mol.

1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT)

- Structure : Indole ring system substituted with fluorine at C5.

- Molecular Formula : C₁₁H₁₃FN₂; MW : 192.24 g/mol.

- Key Differences : The indole scaffold provides a planar bicyclic structure, enhancing π-π stacking interactions but reducing conformational flexibility compared to the phenylpropanamine .

Salt Forms and Derivatives

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride

- Structure: Chlorophenoxy substituent and hydrochloride salt.

- Molecular Formula: C₉H₁₃Cl₂NO; MW: 222.11 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine, also known as a substituted phenylpropylamine, is a compound of interest in pharmacological research due to its structural features that facilitate interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is C10H14FNO2, with a molecular weight of approximately 199.23 g/mol. The structure features a fluorinated aromatic ring and an amine functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.23 g/mol |

| IUPAC Name | 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine |

| SMILES | CC(C1=CC=C(C=C1OC)F)N |

The biological activity of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is primarily attributed to its interaction with neurotransmitter systems, particularly its affinity for serotonin and norepinephrine receptors. The presence of the fluorine atom enhances lipophilicity, which may improve blood-brain barrier penetration. Research indicates that this compound acts as a selective serotonin reuptake inhibitor (SSRI), potentially influencing mood and anxiety pathways.

Biological Activity

Recent studies have highlighted several key areas where 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine exhibits significant biological activity:

Antidepressant Effects:

Research has shown that compounds similar to 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine can exhibit antidepressant-like effects in animal models. For instance, in forced swim tests, these compounds have been linked to reduced immobility times, suggesting enhanced mood-related behaviors .

Neuroprotective Properties:

In vitro studies indicate that this compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Potential Antimicrobial Activity:

Some derivatives of phenylpropylamines have demonstrated antimicrobial properties against various bacterial strains. While specific data on 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine is limited, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine:

Study on Antidepressant Activity:

A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes through established paradigms such as the tail suspension test and the forced swim test.

Neuroprotective Effects in Cell Cultures:

In cultured neuronal cells exposed to oxidative stress, treatment with the compound showed a marked increase in cell viability and a decrease in markers of apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.